molecular formula C13H12ClN3O B8017248 3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one

3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one

Cat. No.: B8017248
M. Wt: 261.70 g/mol
InChI Key: RLKHEIAMTBOUDX-UHFFFAOYSA-N
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Description

3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

3-(2-chloroethyl)-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-8-9(6-7-14)12(18)17-11-5-3-2-4-10(11)16-13(17)15-8/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKHEIAMTBOUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then subjected to alkylation with 2-chloroethyl methyl ketone under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a simpler structure.

    2-methylbenzimidazole: A methylated derivative of benzimidazole.

    2-chloroethylbenzimidazole: A chlorinated derivative of benzimidazole.

Uniqueness

3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one is unique due to its fused pyrimido[1,2-a]benzimidazole structure, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .

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